Comprehensive Characterization of 2-(3-Chlorophenyl)guanidine Nitrate: Structural Elucidation and Gravimetric Analysis
Comprehensive Characterization of 2-(3-Chlorophenyl)guanidine Nitrate: Structural Elucidation and Gravimetric Analysis
Executive Summary & Molecular Profile
2-(3-Chlorophenyl)guanidine nitrate (Systematic synonym: N-(3-Chlorophenyl)guanidinium nitrate) is a specialized aryl-guanidine salt often utilized as a pharmacophore intermediate in the synthesis of serotonergic ligands (e.g., 5-HT3 antagonists) and alpha-adrenergic agonists. Unlike its hydrochloride counterpart, the nitrate salt possesses unique energetic and solubility profiles due to the oxidizing nature of the nitrate anion (
This technical guide provides a rigorous framework for the structural validation, molecular weight analysis, and spectroscopic characterization of this compound. It addresses the specific challenge of distinguishing the nitrate salt from other mineral acid salts and quantifying the tautomeric equilibrium characteristic of aryl-guanidines.
Chemical Identity
| Property | Specification |
| IUPAC Name | 1-(3-Chlorophenyl)guanidine nitrate |
| Common Name | m-Chlorophenylguanidine nitrate (mCPG·HNO3) |
| CAS (Free Base) | 6145-41-1 |
| Molecular Formula | |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Hot Water; Sparingly soluble in cold water. |
Theoretical Mass & Stoichiometric Analysis
Precise molecular weight determination is critical for dosing in biological assays. The presence of Chlorine necessitates accounting for isotopic distribution (
Component Weight Breakdown
The salt consists of a protonated guanidinium cation and a nitrate anion in a 1:1 stoichiometric ratio.
| Component | Formula | Monoisotopic Mass (Da) | Average Molar Mass ( g/mol ) |
| Free Base | 169.04 | 169.61 | |
| Acid (Nitrate) | 63.00 | 63.01 | |
| Total Salt | 232.04 | 232.62 |
Isotopic Abundance (Mass Spec Prediction)
Chlorine naturally exists as
-
Base Peak (M+): 232.04 (using
) -
Isotope Peak (M+2): 234.04 (using
) -
Nitrogen Rule: The salt cation (
) has an even mass (170 Da), but the neutral free base has an odd mass (169 Da). In ESI-MS (positive mode), you observe the cation .
Spectroscopic Elucidation Strategy
The following protocols validate the structure, ensuring the integrity of the aryl ring, the guanidine core, and the nitrate counter-ion.
Infrared Spectroscopy (FT-IR)
Objective: Confirm the presence of the nitrate anion, which is transparent in standard NMR but distinct in IR.
-
Protocol: KBr pellet or ATR (Attenuated Total Reflectance).
-
Diagnostic Bands:
-
Nitrate (
): Strong, broad absorption at 1380–1350 cm⁻¹ (asymmetric stretching). This is the "fingerprint" distinguishing it from HCl or sulfate salts. -
Guanidinium (
): Strong stretch at 1660–1640 cm⁻¹ . -
N-H Stretch: Broad band at 3400–3100 cm⁻¹ (overlap of guanidine and ammonium protons).
-
Aryl C-Cl: Weak band at 1080–1050 cm⁻¹ .
-
Nuclear Magnetic Resonance (NMR)
Objective: Map the carbon skeleton and proton environment.
Solvent: DMSO-
NMR (400 MHz, DMSO-
) Prediction:
The guanidine group exhibits tautomerism, often resulting in broadened exchangeable signals.
| Shift ( | Multiplicity | Integration | Assignment |
| 9.80 - 10.20 | Broad Singlet | 1H | Ar-NH -C (Acidic proton) |
| 7.40 - 7.60 | Broad Singlet | 4H | -C(=NH )-NH |
| 7.35 | Triplet | 1H | Ar-H (C5, meta to Cl) |
| 7.25 | Singlet (Fine split) | 1H | Ar-H (C2, between N and Cl) |
| 7.10 | Doublet | 1H | Ar-H (C4, para to N) |
| 7.00 | Doublet | 1H | Ar-H (C6, ortho to N) |
Technical Note: The chemical shift of the guanidine protons is highly concentration-dependent and sensitive to water content in the DMSO.
NMR (100 MHz, DMSO-
) Prediction:
-
Guanidine Carbon: ~156.0 ppm (Deshielded
carbon). -
Aromatic Carbons: Six distinct signals between 118 ppm and 135 ppm. The C-Cl carbon will appear around 134 ppm.
Mass Spectrometry Fragmentation Pathway
Objective: Confirm the connectivity via structural breakup.
Method: ESI-MS (Positive Mode). The nitrate anion (
DOT Visualization: Fragmentation Logic
Figure 1: Predicted ESI-MS fragmentation pathway for the 2-(3-chlorophenyl)guanidinium cation. The loss of ammonia (17 Da) is the primary degradation route.
Experimental Protocols (Self-Validating Systems)
Gravimetric Nitrate Verification
This "wet chemistry" test validates the salt form if IR is unavailable.
-
Dissolution: Dissolve 50 mg of the sample in 2 mL distilled water.
-
Reagent Prep: Prepare a saturated solution of Ferrous Sulfate (
). -
Layering: Add 1 mL of
solution to the sample. -
Acid Addition: Slowly pipette concentrated Sulfuric Acid (
) down the side of the tube to form a bottom layer. -
Validation: A brown ring at the interface (Brown Ring Test) confirms the presence of Nitrate (
).
HPLC Purity Analysis
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150mm, 5µm). Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
B: Acetonitrile. Gradient: 5% B to 95% B over 20 minutes. Detection: UV at 254 nm. Expectation: The nitrate ion will elute near the void volume (dead time). The aryl guanidine will retain significantly (approx. 8-12 min depending on flow).
Analytical Workflow Diagram
Figure 2: Integrated analytical workflow for the characterization of 2-(3-Chlorophenyl)guanidine nitrate.
Safety & Handling (Critical)
-
Oxidizer Hazard: As a nitrate salt, this compound acts as an oxidizer.[1] Avoid co-storage with strong reducing agents or powdered metals.
-
Energetic Potential: Guanidine nitrate derivatives are related to high-energy materials. While the chlorophenyl group dampens the explosive power compared to pure guanidine nitrate, do not grind heavily or heat in a confined space.
-
Toxicity: Chlorophenylguanidines are potential potassium channel blockers and serotonergic agents. Handle with full PPE (gloves, goggles, respirator) to prevent biological activity.
References
-
PubChem. (2025).[2] N-(3-Chlorophenyl)guanidine Compound Summary. National Library of Medicine. [Link]
-
Palaitis, W., & Curran, J. R. (1984).[3] HPLC assay for guanidine salts based on pre-column derivatization. Journal of Chromatographic Science, 22(3), 99-103.[3] [Link]
-
International Labour Organization (ILO). (2021).[4] ICSC 0561 - Guanidine Nitrate.[4] International Chemical Safety Cards. [Link]
Sources
- 1. Guanidine nitrate - Wikipedia [en.wikipedia.org]
- 2. N-(3-Chlorophenyl)guanidine | C7H8ClN3 | CID 10374840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. HPLC assay for guanidine salts based on pre-column derivatization with acetylacetone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ICSC 0561 - GUANIDINE NITRATE [chemicalsafety.ilo.org]
